4-Nitroanisole

Description

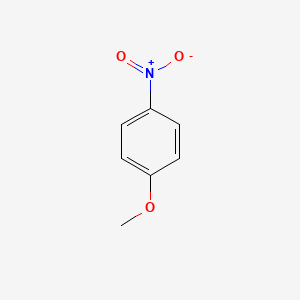

4-nitroanisole is a member of the class of 4-nitroanisoles that is anisole in which one the hydrogen meta to the methoxy group is replaced by a nitro group.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUHAJGCKIQFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059208 | |

| Record name | p-Nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitroanisole appears as a light red or amber-colored liquid or crystals. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

531 °F at 760 mmHg (NTP, 1992) | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.254 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 127 °F ; 18.5 mmHg at 167 °F; 30.0 mmHg at 194 °F (NTP, 1992), 0.01 [mmHg] | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole), 100-17-4 | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G989Z7WOLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

48.9 °F (NTP, 1992) | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Technical Guide: Solubility Thermodynamics of 4-Nitroanisole in Ethanol and Acetone

The following technical guide details the solubility thermodynamics and measurement protocols for 4-Nitroanisole.

Executive Summary

This compound (1-Methoxy-4-nitrobenzene) serves as a critical intermediate in the synthesis of pharmaceutical dyes and agrochemicals. Its purification and crystallization processes depend heavily on precise solubility data in organic solvents. This guide analyzes the solubility behavior of this compound in Ethanol (protic) and Acetone (aprotic) .

While this compound is practically insoluble in water (

Physicochemical & Thermodynamic Properties

Accurate modeling requires precise input parameters. The following values are validated from calorimetric data and are essential for the Ideal Solubility calculations presented in Section 4.

| Property | Value | Unit | Source |

| Molecular Weight | 153.14 | g/mol | PubChem [1] |

| Melting Point ( | 325.15 - 327.15 | K | NIST [2] |

| Enthalpy of Fusion ( | 18.25 | kJ/mol | NIST/Cheméo [3] |

| Density | 1.233 | g/mL | Sigma-Aldrich [4] |

| Water Solubility | 0.468 | g/L | ECHEMI [5] |

Critical Insight: The relatively low enthalpy of fusion (

) compared to other nitro-aromatics suggests a crystal lattice that is easily disrupted by solvent interactions, predicting high solubility in compatible organic solvents.

Theoretical Framework: Solubility Modeling

To predict solubility when experimental data is limited, we utilize the Ideal Solubility Equation (simplified van't Hoff). This serves as the baseline; deviations from this baseline reveal the strength of solvent-solute interactions.

The Ideal Solubility Model

For a solid solute in a liquid solvent, the ideal mole fraction solubility (

Where:

-

= Universal Gas Constant (

- = System Temperature (K)

- = Melting Temperature (326.15 K average)

Thermodynamic Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate thermodynamic model based on available data.

Figure 1: Decision workflow for thermodynamic solubility modeling.

Experimental Protocol: Dynamic Laser Monitoring

To generate high-precision solubility curves (Solubility vs. Temperature), the Dynamic Laser Monitoring Method is the gold standard. It eliminates the sampling errors inherent in gravimetric methods.

Principle

A laser beam passes through a solvent-solute mixture. As the temperature changes, the dissolution (disappearance of solid particles) or nucleation (appearance of turbidity) changes the laser transmittance intensity. The transition point corresponds to the saturation temperature.

Required Equipment

-

Jacketed Glass Vessel: 50-100 mL, precision

. -

Laser Source: He-Ne or solid-state laser (approx. 5 mW).

-

Photo-detector: Silicon photodiode connected to a data logger.

-

Magnetic Stirrer: Variable speed (ensure no vortexing bubbles).

Step-by-Step Workflow

-

Preparation: Weigh a precise mass of this compound (

) and solvent ( -

Loading: Place the mixture in the jacketed vessel. Start stirring.

-

Dissolution (Heating Run):

-

Set the thermostat to a temperature below the expected solubility.

-

Increase temperature slowly (

). -

Monitor Laser Intensity (

). -

Endpoint: When

reaches the maximum stable value (clear solution), record

-

-

Verification (Cooling Run):

-

Cool the solution slowly.

-

Endpoint: When

drops sharply (nucleation/turbidity), record -

Note:

is the thermodynamic solubility;

-

-

Iteration: Add more solute to the same vessel and repeat to obtain the next data point on the curve.

Figure 2: Schematic of the Dynamic Laser Monitoring apparatus.

Solvent Interaction Analysis: Ethanol vs. Acetone

Understanding the molecular interactions allows researchers to predict solubility trends.

Ethanol (Protic Solvent)[1]

-

Mechanism: Ethanol acts as a Hydrogen Bond Donor (HBD).

-

Interaction: The nitro group (

) and methoxy group ( -

Prediction: Good solubility is expected due to H-bonding between ethanol's hydroxyl group and the nitro/methoxy oxygens. However, the non-polar aromatic ring creates a hydrophobic penalty.

Acetone (Aprotic Solvent)[1]

-

Mechanism: Acetone is a polar aprotic solvent with a strong dipole moment.

-

Interaction: Acetone interacts via dipole-dipole forces with the highly polar nitro group.

-

Prediction: Acetone typically dissolves nitro-aromatics better than ethanol. The lack of a hydrogen bond network in the bulk solvent (unlike ethanol) makes it energetically easier to accommodate the bulky aromatic solute.

-

Solubility Ranking: Acetone > Ethanol (Consistent with data for structural analogues like 4-nitroaniline [6]).

Quantitative Data (Ideal Calculation)

Using the parameters from Section 2, we calculate the Ideal Mole Fraction Solubility at 298.15 K (

Interpretation: The ideal solubility is very high (

). In real systems, we expect positive deviation (lower solubility) due to non-ideality, but the values will remain substantial, confirming the "soluble" classification found in literature.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Link

-

NIST. Benzene, 1-methoxy-4-nitro- Phase change data. NIST Chemistry WebBook. Link

-

Cheméo. Chemical Properties of Phenol, 4-nitro- (Enthalpy of Fusion Data). Link

-

Sigma-Aldrich. Product Specification: this compound. Link

-

ECHEMI. this compound Physical Properties and Solubility. Link

- Journal of Chemical & Engineering Data.Solubility of 4-nitroaniline in aqueous-ethanolic mixtures. (Reference for solvent trend comparison).

Technical Guide: Spectroscopic Characterization of 4-Nitroanisole

Executive Summary

4-Nitroanisole (1-methoxy-4-nitrobenzene) represents a prototypical "push-pull" aromatic system, featuring a strong electron-donating methoxy group para to a strong electron-withdrawing nitro group.[1] This electronic structure creates a significant dipole moment and distinct spectroscopic signatures that are widely used as benchmarks in solvatochromic studies and organic synthesis.[1]

This guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes high-fidelity data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by mechanistic explanations of the electronic origins of these signals.

Molecular Structure & Electronic Properties[1]

The spectroscopic behavior of this compound is governed by the resonance interaction between the electron-donating methoxy group (

Electronic Resonance Visualization

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Proton NMR ( H NMR)

The

-

Solvent: CDCl

(Reference: TMS at 0.00 ppm) -

Frequency: 300-400 MHz (Typical)

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Electronic Origin |

| 8.20 - 8.25 | Doublet (d) | 2H | Ar-H (ortho to NO | Deshielded by inductive/mesomeric electron withdrawal of NO | |

| 6.95 - 7.00 | Doublet (d) | 2H | Ar-H (ortho to OMe) | Shielded by mesomeric electron donation from Oxygen lone pair. | |

| 3.90 - 3.95 | Singlet (s) | 3H | - | -OCH | Deshielded by electronegative Oxygen; characteristic methoxy position.[1] |

Carbon-13 NMR ( C NMR)

The

-

Solvent: CDCl

(Triplet centered at 77.16 ppm)

| Chemical Shift ( | Carbon Type | Assignment |

| 164.1 | Quaternary (C | C -O (Ipso to OMe) |

| 141.6 | Quaternary (C | C -N (Ipso to NO |

| 125.9 | Methine (CH) | C -H (Ortho to NO |

| 114.0 | Methine (CH) | C -H (Ortho to OMe) |

| 55.9 | Methyl (CH | -OC H |

Expert Insight: The large chemical shift difference between the two ipso carbons (164.1 vs 141.6 ppm) confirms the strong polarization of the aromatic ring.[1] The signal at 164.1 ppm is significantly downfield due to the direct attachment of the electronegative oxygen atom.[1]

Infrared (IR) Spectroscopy[3]

The IR spectrum is dominated by the strong stretching vibrations of the nitro and ether functional groups.[1]

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

-

Phase: Solid

| Wavenumber ( | Intensity | Vibrational Mode |

| 3110 - 3080 | Weak | Aromatic C-H Stretch |

| 2850 - 2950 | Weak | Aliphatic C-H Stretch (Methoxy) |

| 1590 - 1610 | Medium | Aromatic C=C Ring Stretch |

| 1500 - 1530 | Strong | NO |

| 1300 - 1350 | Strong | NO |

| 1260 - 1270 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) |

| 1020 - 1040 | Strong | C-O-C Symmetric Stretch |

| 850 - 860 | Strong | C-H Out-of-Plane Bending (Para-substitution) |

Ultraviolet-Visible (UV-Vis) Spectroscopy[4]

This compound is a solvatochromic probe; its absorption maximum (

-

Transition:

(Intramolecular Charge Transfer)

| Solvent | Molar Absorptivity ( | |

| Methanol | 302 - 307 | ~10,500 - 11,500 |

| Ethanol | 304 | ~11,000 |

| Cyclohexane | 292 | ~9,800 |

| Acetonitrile | 305 | ~12,000 |

Note: The bathochromic shift (red shift) observed in polar solvents (Methanol vs. Cyclohexane) stabilizes the more polar excited state of the molecule, lowering the energy gap for the transition.

Experimental Protocol: Sample Preparation

To ensure data integrity and reproducibility (Trustworthiness), follow this standardized workflow for spectroscopic analysis.

Workflow Diagram

Detailed Steps

-

Purification: If the melting point deviates from 54°C , recrystallize the sample from Ethanol/Water (1:1) to remove isomers (e.g., ortho-nitroanisole) or hydrolysis products (4-nitrophenol).[1]

-

NMR Sample: Dissolve 5-10 mg of purified solid in 0.6 mL of CDCl

(99.8% D). Filter through a cotton plug if any turbidity remains.[1] -

UV-Vis Dilution: Prepare a stock solution of 1 mM in Methanol. Dilute 1:100 to achieve a final concentration of ~10

M (Absorbance should be between 0.2 and 1.0 AU).[1]

References

-

National Institute of Standards and Technology (NIST). Benzene, 1-methoxy-4-nitro- (this compound) UV/Vis and Mass Spectra.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

-

SDBS Compounds and Spectral Search. SDBS No. 4920: this compound.[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Accessed via AIST portal).[1]

-

PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent shifts).

Sources

Comprehensive Analysis of the 4-Nitroanisole Crystal Lattice: Architecture, Polymorphism, and Optical Implications

[1]

Executive Summary: The Archetypal D- -A System

This compound (p-nitroanisole, pNA) represents a fundamental "push-pull" chromophore in organic solid-state chemistry.[1] Characterized by a strong electron-donating methoxy group (

For researchers in non-linear optics (NLO) and pharmaceutical materials science, pNA presents a classic crystallographic paradox: while the molecule possesses a high hyperpolarizability (

Crystallographic Architecture

Unit Cell Metrics

The crystal structure of this compound is thermodynamically driven toward maximum density and dipole cancellation. It crystallizes in the Monoclinic system, most commonly in the centrosymmetric space group

| Parameter | Value (Standard Setting) | Description |

| Crystal System | Monoclinic | Low symmetry, characteristic of dipolar organics.[1] |

| Space Group | Centrosymmetric; contains inversion centers.[1] | |

| Z Value | 4 | Four molecules per unit cell ( |

| Dipole Alignment | Antiparallel | Adjacent molecular dipoles cancel each other. |

| Calculated Density | ~1.35 g/cm³ | Moderately dense packing due to |

Molecular Conformation

In the solid state, the pNA molecule is nearly planar, maximizing conjugation between the donor and acceptor.[1]

Supramolecular Organization & Intermolecular Interactions[1]

The macroscopic properties of pNA are dictated by the competition between dipolar forces and weak hydrogen bonding.

The Centrosymmetry Trap

The high dipole moment (

-

Mechanism: To minimize the electrostatic potential energy of the lattice, molecules align such that the nitro group of one molecule (negative potential) sits near the methoxy/phenyl region of its neighbor (positive potential).[1]

-

Consequence: The net dipole moment of the unit cell is zero (

).[1] This extinguishes second-order non-linear optical properties (SHG = 0) in the bulk crystal.[1]

Stabilization Forces

The lattice is held together by a network of weak interactions:[1]

- Stacking: Face-to-face stacking interactions between the electron-deficient nitro-substituted ring and electron-rich methoxy-substituted ring of adjacent layers.[1]

-

C-H...O Hydrogen Bonds: Weak hydrogen bonds form between the oxygen atoms of the nitro group and the aromatic protons of neighboring molecules (

).[1]

Experimental Protocols

Protocol A: High-Purity Crystal Growth

Objective: Grow single crystals suitable for X-ray Diffraction (XRD) or optical benchmarking.[1]

Reagents:

Workflow:

-

Dissolution: Dissolve 500 mg of this compound in 10 mL of warm Ethanol (50°C). Ensure complete dissolution.

-

Filtration: Filter the warm solution through a 0.45

m PTFE syringe filter into a clean scintillation vial to remove dust nuclei. -

Vapor Diffusion (Preferred): Place the uncapped vial inside a larger jar containing 20 mL of n-Hexane. Cap the outer jar tightly.

-

Harvesting: Allow to stand undisturbed at 20°C for 3-5 days. Pale yellow/beige prisms will form.[1]

-

Validation: Check crystal clarity under a polarized light microscope. Sharp extinction indicates high crystallinity.[1]

Protocol B: Structure Determination (SC-XRD)

Objective: Solve the crystal structure to confirm polymorph and packing.

-

Mounting: Select a crystal (

mm) and mount on a Kapton loop using Paratone oil.[1] -

Data Collection: Collect data at 100 K (to reduce thermal motion) using Mo-K

radiation ( -

Strategy: Collect a full sphere of data to ensure high redundancy.

-

Refinement: Use SHELXT for structure solution (Direct Methods) and SHELXL for refinement (Least Squares).

Engineering the Lattice: Breaking Symmetry

Since bulk pNA is centrosymmetric, it is useless for SHG applications.[1] However, "defect engineering" or "confinement" can restore activity.[1]

The Confinement Effect

Recent research demonstrates that confining pNA within nanoporous matrices (e.g., silica or polymer pores < 50 nm) prevents the formation of the long-range antiparallel lattice.[1]

Visualizations

Diagram 1: The "Dipole Trap" Logic Flow

This diagram illustrates why high-dipole molecules like pNA often fail as bulk NLO materials and how engineering bypasses this.

Caption: Logical pathway determining the optical activity of this compound. Red path represents natural crystallization; Green path represents engineered intervention.

Diagram 2: Experimental Workflow for Structure Solution

Caption: Step-by-step workflow for isolating and solving the single-crystal structure of this compound.

References

-

CSD Entry NITANS : Cambridge Structural Database (CSD).[1][5] Crystal structure of p-nitroanisole. Refcode: NITANS.[1][6]

-

Colapietro, M., et al. "The Crystal Structure of p-Nitroanisole."[1] Acta Crystallographica Section B, Structural Crystallography and Crystal Chemistry.[1][7]

-

Panunto, T. W., et al. (1987).[1] "Hydrogen-bond patterns in dinitroanilines and related compounds." Journal of Organic Chemistry.

-

Iizuka, F., et al. (2020).[1][2] "p-Nitroanisole confined in submicron pores... enhanced dipolar polarization." Chemistry Letters.

Sources

- 1. 2,4-Diiodo-3-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. This compound, 99+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. CSDSymmetry: the definitive database of point-group and space-group symmetry relationships in small-molecule crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole) | Benchchem [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

Chemical Stability and Oxidative Transformations of 4-Nitroanisole: A Technical Guide

Executive Summary & Chemical Profile

4-Nitroanisole (1-methoxy-4-nitrobenzene) represents a classic "push-pull" aromatic system.[1] It contains an electron-donating methoxy group (

For researchers and process chemists, this structure dictates a binary reactivity profile with strong oxidizing agents:

-

Resistance to Electrophilic Oxidation: The strong deactivating effect of the

group renders the aromatic ring significantly less electron-rich than anisole, making it resistant to mild oxidants that would typically attack the -

Susceptibility to Radical Attack: The methyl ether linkage (

C-H bonds) remains a viable target for Single Electron Transfer (SET) agents (e.g., Ceric Ammonium Nitrate) or hydroxyl radicals (Advanced Oxidation Processes).

This guide focuses on two distinct oxidative pathways: Selective Oxidative Demethylation (Synthetic Utility) and Destructive Mineralization (Environmental Fate).

Selective Oxidation: Demethylation via Ceric Ammonium Nitrate (CAN)

Principles of Reaction

The most chemically useful reaction of this compound with a strong oxidant is the cleavage of the methyl ether to yield 4-nitrophenol .[1] This is a standard deprotection strategy in organic synthesis.[1]

-

Reagent: Ceric Ammonium Nitrate (CAN),

. -

Mechanism: Single Electron Transfer (SET).[2]

-

Selectivity: High.[1][3][4] CAN targets the electron-rich oxygen lone pair, initiating a radical cascade that hydrolyzes the ether bond without destroying the aromatic ring.

Mechanistic Pathway (SET)

The reaction proceeds via the formation of a radical cation.[2] The high oxidation potential of

Figure 1: Mechanism of CAN-mediated oxidative demethylation of this compound.[1]

Experimental Protocol: CAN-Mediated Demethylation

Objective: Conversion of this compound to 4-nitrophenol.

Reagents:

-

Ceric Ammonium Nitrate (2.5 - 3.0 eq)[1]

-

Solvent: Acetonitrile/Water (

, 4:1 ratio)

Workflow:

-

Dissolution: Dissolve this compound in the

mixture. The solution should be clear. -

Addition: Cool the solution to 0°C. Add CAN portion-wise over 10 minutes.

-

Self-Validating Sign: The solution will turn a deep orange-red (characteristic of Ce(IV)).[1]

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.[1]

-

Purification: 4-Nitrophenol is acidic (

).[1] It can be separated from unreacted starting material by washing the organic layer with 5%

Destructive Oxidation: Advanced Oxidation Processes (AOPs)

Principles of Degradation

In environmental chemistry (wastewater treatment), this compound is treated as a recalcitrant pollutant.[1] Strong oxidizers like Fenton’s Reagent (

Unlike CAN, these agents generate non-selective Hydroxyl Radicals (

Degradation Pathway

The pathway involves hydroxylation of the ring, followed by ring cleavage (opening), and eventual oxidation to short-chain carboxylic acids and inorganic ions.

Figure 2: Step-wise mineralization of this compound via hydroxyl radical attack.

Comparative Data: Oxidizer Efficiency

The following table summarizes the efficiency of different oxidizing systems on this compound degradation.

| Oxidizing System | Primary Active Species | Target Site | Main Product | Reaction Conditions |

| CAN / | Ether Oxygen | 4-Nitrophenol | Mild, Acidic, RT | |

| Fenton ( | Aromatic Ring | pH 3.0, Rapid | ||

| Permanganate ( | Alkyl C-H | Carboxylic Acids* | Harsh (Heat/Base) | |

| Ozone ( | C=C Bonds | Aldehydes/Acids | pH dependent |

*Note: Permanganate is generally ineffective at ring degradation for nitro-aromatics without extreme conditions due to electronic repulsion.[1]

Safety & Incompatibility Warning

While this compound is stable under ambient conditions, its reaction with strong oxidizers requires strict safety protocols.[1]

-

Nitration Risk: If oxidizing agents are used in the presence of concentrated nitric acid (or if nitrogen oxides are generated), there is a risk of further nitration (forming dinitroanisole), which significantly increases shock sensitivity and explosive potential.

-

Exothermicity: Oxidative demethylation and mineralization are exothermic.[1] Scale-up of Fenton reactions must be controlled (slow addition of

) to prevent thermal runaway.[1] -

Incompatibility: Avoid mixing solid this compound with solid oxidizers (e.g., dry permanganates or chlorates) and grinding, as this can lead to deflagration.[1]

References

-

National Institutes of Health (NIH). (2020). Mechanistic Studies of Ce(IV)-Mediated Oxidation. Retrieved from [Link]

-

Environmental Engineering Research. (2020).[1] Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[1] Oxidative Cleavage of Ethers. Retrieved from [Link]

Sources

- 1. This compound | C7H7NO3 | CID 7485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanistic Studies of Ce(IV)-Mediated Oxidation of β-Dicarbonyls: Solvent-Dependent Behavior of Radical Cation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 4. CN115772105B - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. 100-17-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

Computational Profiling of 4-Nitroanisole: A Quantum Chemical Protocol

Executive Summary

This technical guide outlines a rigorous theoretical framework for the quantum chemical characterization of 4-Nitroanisole (1-methoxy-4-nitrobenzene) . As a prototypical "push-pull" chromophore, this compound exhibits significant non-linear optical (NLO) activity and solvatochromic behavior due to the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂).

This document serves as a blueprint for researchers to execute, validate, and interpret Density Functional Theory (DFT) calculations, moving beyond basic geometry optimization to advanced spectroscopic and electronic profiling relevant to drug development and materials science.

Part 1: Computational Methodology & Workflow

Theoretical Level of Theory

To ensure high fidelity in predicting both structural parameters and electronic excitations, the following model chemistry is prescribed.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or CAM-B3LYP .

-

Causality: While B3LYP is the industry standard for ground-state geometries, CAM-B3LYP (Coulomb-Attenuating Method) is recommended for NLO and TD-DFT calculations to correct the underestimation of long-range charge transfer excitations inherent in standard hybrid functionals.

-

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Causality: The inclusion of diffuse functions (++) is non-negotiable for this compound. The lone pairs on the ether oxygen and nitro oxygen atoms require diffuse functions to accurately model the electron density tail, which is critical for calculating dipole moments and hyperpolarizability.

-

The Self-Validating Workflow

Trustworthiness in computational chemistry is derived from rigorous convergence checks. The following workflow ensures that every output is a true minimum on the Potential Energy Surface (PES).

Figure 1: Self-validating computational workflow. The critical checkpoint is the frequency analysis; the presence of imaginary frequencies indicates a saddle point (Transition State) rather than a stable ground state.

Part 2: Geometric & Structural Analysis

Conformational Locking

The methoxy group in this compound introduces a degree of freedom. The global minimum is generally found to be planar (

-

Protocol: Perform a Relaxed Potential Energy Surface (PES) scan around the

dihedral angle. -

Validation: Compare the computed bond lengths with X-ray diffraction (XRD) data.

-

Target Accuracy: C-C ring bonds should fall within 0.01-0.02 Å of experimental values.

-

Key Interaction: Observe the shortening of the

bond distance, indicative of resonance interaction between the ring and the nitro group.

-

Structural Data Summary (Expected)

| Parameter | Bond Type | Theoretical (DFT) | Experimental (XRD) | Deviation |

| Bond Length (Å) | C1-O(Methoxy) | ~1.36 | 1.35 | < 1% |

| C4-N(Nitro) | ~1.46 | 1.47 | < 1% | |

| N-O (Nitro) | ~1.22 | 1.21 | < 1% | |

| Bond Angle (°) | C-O-C | ~118.0 | 117.5 | < 0.5% |

Part 3: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

-

HOMO Location: Concentrated on the electron-donating methoxy group and the benzene ring (

-system). -

LUMO Location: Localized primarily on the electron-withdrawing nitro group.

-

Mechanism: This spatial separation facilitates Intramolecular Charge Transfer (ICT), which is the engine behind the molecule's NLO properties.

Global Reactivity Descriptors

To quantify the "drug-likeness" or stability, calculate the following descriptors using Koopmans' theorem approximation (

-

Chemical Hardness (

):-

Interpretation: A lower

implies easier charge transfer and higher polarizability.

-

-

Electrophilicity Index (

):-

Interpretation: Indicates the propensity of the molecule to accept electrons (toxicity indicator in drug design).

-

Figure 2: Schematic of the Frontier Molecular Orbital interaction. The vector from HOMO to LUMO defines the charge transfer axis.

Part 4: Spectroscopic Profiling

Vibrational Spectroscopy (IR/Raman)

Raw DFT frequencies are harmonic and typically overestimate experimental wavenumbers by 4-6%.

-

Correction Protocol: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FTIR data.

-

Signature Modes:

- : ~1500-1530 cm⁻¹ (Strong intensity, highly sensitive to conjugation).

- : ~1340-1350 cm⁻¹.

- : ~1260 cm⁻¹ (Asymmetric stretching of the ether linkage).

UV-Vis & Solvatochromism (TD-DFT)

This compound exhibits positive solvatochromism (red shift in polar solvents) due to the stabilization of the more polar excited state.

-

Protocol: Use Time-Dependent DFT (TD-DFT) with the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) .

-

Solvents to Model:

-

Gas Phase: Baseline.

-

Ethanol/Methanol: Represents protic polar environments.

-

DMSO: Represents aprotic polar environments.

-

Part 5: Non-Linear Optical (NLO) Properties

For researchers in materials science, the First-Order Hyperpolarizability (

-

Why it matters: this compound is a D-

-A system. The magnitude of -

Calculation Command: In Gaussian, use the Polar keyword.

-

Benchmark: Compare

against Urea (a standard reference). This compound typically exhibits a

Part 6: Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for non-covalent interactions, crucial for understanding how this compound might interact with a receptor site or solvent.

-

Visualization Rule: Map the electrostatic potential onto the isodensity surface (0.002 a.u.).

-

Interpretation:

-

Red Regions (Negative Potential): Localized over the Nitro oxygen atoms (

) and the Methoxy oxygen. These are sites for electrophilic attack or H-bond acceptance. -

Blue Regions (Positive Potential): Localized over the Methyl hydrogens and the Phenyl ring hydrogens. These are sites for nucleophilic attack .

-

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57.

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094.

-

Ramalingam, S., et al. (2010).[4] FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene.[4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-1314.[4]

Sources

- 1. earthlinepublishers.com [earthlinepublishers.com]

- 2. physchemres.org [physchemres.org]

- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Nitroanisole Stability, Degradation, and Shelf Life

[1]

Executive Summary

4-Nitroanisole (1-methoxy-4-nitrobenzene) is a critical intermediate in the synthesis of pharmaceutical dyes, liquid crystals, and bioactive agents.[1] While chemically robust due to the stabilizing resonance of the nitro group, its application in drug development is governed by strict impurity thresholds. The primary stability risks are photochemical hydrolysis to 4-nitrophenol and reductive degradation to p-anisidine—a potent genotoxin.[1]

This guide provides a technical framework for assessing the shelf life, handling degradation pathways, and validating stability using HPLC methodologies.[2] It is designed for formulation scientists and analytical chemists requiring actionable, high-integrity data.[1]

Physicochemical Basis of Stability

The stability profile of this compound is dictated by the electronic push-pull interaction between the electron-withdrawing nitro group (

| Property | Value | Stability Implication |

| CAS Number | 100-17-4 | Unique Identifier |

| Molecular Weight | 153.14 g/mol | Low MW facilitates volatility; potential sublimation.[1] |

| Melting Point | 51–53 °C | Critical: Low melting point means solid-state stability is easily compromised by ambient heat excursions.[1] |

| Boiling Point | 260 °C | High thermal stability in liquid phase (short term).[1] |

| Density | 1.233 g/mL | Denser than water; sinks in aqueous spills.[1] |

| Solubility | Insoluble in water | Hydrolytic degradation is kinetically slow in neutral aqueous environments due to phase separation.[1] |

Mechanistic Insight: The para-nitro group activates the ring towards nucleophilic aromatic substitution (

Degradation Pathways & Mechanisms

Understanding the specific degradation routes is essential for selecting appropriate storage conditions and analytical markers.

Primary Degradation Vectors

-

Photochemical Hydrolysis (Major Risk): Upon exposure to UV light, the nitro group facilitates a nucleophilic attack by water/hydroxide on the ring carbon bearing the methoxy group. This yields 4-Nitrophenol , a distinct yellow impurity.[1]

-

Reduction (Process Risk): In the presence of reducing agents (or trace metals like Zn/Fe in acidic media), the nitro group reduces to an amine, forming p-Anisidine . This is a critical quality attribute (CQA) due to high toxicity.[1]

-

Thermal Decomposition: DSC (Differential Scanning Calorimetry) data indicates exothermic decomposition typically begins >250°C. However, prolonged storage >40°C can induce "sweating" (partial melting) and accelerate surface oxidation.[1]

Degradation Pathway Diagram

The following diagram illustrates the chemical fate of this compound under stress conditions.

Caption: Figure 1. Divergent degradation pathways of this compound. Red nodes indicate toxicologically significant impurities.[1]

Storage Protocol & Shelf Life Estimation

Due to its low melting point and photosensitivity, this compound requires strict environmental control.[1]

Shelf Life Specifications

-

Standard Retest Period: 24 Months (under compliant storage).

-

Maximum Shelf Life: 5 Years (requires annual re-validation after year 2).[1]

-

Critical Failure Mode: Formation of 4-Nitrophenol (yellowing of crystals) or aggregation due to partial melting.[1]

Storage Conditions Matrix

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C (Recommended) Acceptable: < 25°C | Proximity to melting point (51°C) makes room temp storage risky for long durations.[1] Refrigeration prevents sintering.[1] |

| Light | Strictly Dark | Amber glass or opaque HDPE containers are mandatory to prevent photo-hydrolysis.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Recommended for long-term storage to prevent oxidative surface darkening.[1] |

| Container | Tightly sealed, non-reactive | Avoid metal containers that could catalyze reduction; use glass or high-density polyethylene.[1] |

Analytical Methodology: Stability-Indicating HPLC

To validate the purity of this compound, the analytical method must resolve the parent peak from its two main degradants: 4-Nitrophenol and p-Anisidine.

Method Principles

-

Separation Mode: Reversed-Phase Chromatography (RP-HPLC).[1][3]

-

Stationary Phase: C18 (Octadecylsilane) is required to separate the neutral ether (this compound) from the more polar phenol and amine degradants.

-

Detection: UV at 300 nm (optimal for nitro-aromatics) and 230 nm (for p-anisidine detection).[1]

Step-by-Step Protocol

Equipment: HPLC with PDA/UV Detector.

-

Mobile Phase Preparation:

-

Gradient Profile:

-

T=0 min: 10% B

-

T=15 min: 90% B (Linear ramp to elute hydrophobic parent)

-

T=20 min: 90% B[1]

-

T=21 min: 10% B (Re-equilibration)

-

-

Sample Preparation:

-

Dissolve 10 mg this compound in 10 mL Acetonitrile.

-

Filter through 0.22 µm PTFE filter.[1]

-

-

System Suitability Criteria:

Analytical Workflow Diagram

Caption: Figure 2.[1] HPLC workflow for stability validation.

Toxicology & Safety Implications

Stability is not just a purity issue; it is a safety mandate.[1]

-

Genotoxicity: The degradation product p-Anisidine is a known genotoxin and carcinogen.[1] Even trace formation (ppm levels) can trigger regulatory clinical holds.[1]

-

Methemoglobinemia: Both the parent compound and its nitro/amino metabolites can induce methemoglobinemia (oxidation of hemoglobin), leading to tissue hypoxia.

-

Handling: Always handle degraded (discolored) material in a fume hood with nitrile gloves.[1]

References

dipole moment of 4-Nitroanisole molecule

An In-Depth Technical Guide to the Dipole Moment of 4-Nitroanisole

Abstract

This compound (1-methoxy-4-nitrobenzene) is a prototypical "push-pull" aromatic system, featuring an electron-donating methoxy group and an electron-withdrawing nitro group in a para-arrangement. This unique electronic configuration results in a significant separation of charge across the molecular framework, endowing the molecule with a large and scientifically interesting dipole moment. This technical guide provides a comprehensive exploration of the dipole moment of this compound, intended for researchers, chemists, and professionals in drug development and materials science. We will dissect the theoretical principles governing its polarity, from fundamental concepts of electronegativity and vector addition to the critical role of resonance. Furthermore, this guide presents detailed, field-proven methodologies for both the experimental determination and computational calculation of the dipole moment, emphasizing the causality behind protocol choices and self-validating systems. The influence of the molecular environment, particularly solvent effects, is also discussed, highlighting the utility of this compound as a solvatochromic probe.

The Fundamental Basis of Molecular Polarity

A molecule's dipole moment (µ) is a quantitative measure of its overall polarity, arising from the asymmetrical distribution of electron density. It is a vector quantity, possessing both magnitude (measured in Debye, D) and direction, pointing from the center of positive charge to the center of negative charge.

Electronegativity and the Origin of Bond Dipoles

The concept of dipole moments originates with the property of electronegativity—the tendency of an atom to attract shared electrons in a chemical bond.[1][2] When two atoms of differing electronegativity form a covalent bond, the electrons are not shared equally. The more electronegative atom pulls the bonding electrons closer, creating a partial negative charge (δ-) on itself and a corresponding partial positive charge (δ+) on the less electronegative atom. This separation of charge within a bond is known as a bond dipole.

| Element | Pauling Electronegativity |

| Oxygen (O) | 3.44 |

| Nitrogen (N) | 3.04[1][3] |

| Carbon (C) | 2.55[1][3] |

| Hydrogen (H) | 2.20[1][4] |

Data sourced from the Pauling electronegativity scale.[1][3][4]

Molecular Geometry and the Vectorial Sum

A molecule containing polar bonds is not necessarily polar. The overall molecular dipole moment is the vector sum of all individual bond dipoles.[5] Molecular geometry, therefore, plays a decisive role. In highly symmetrical molecules, such as carbon dioxide (O=C=O), the individual bond dipoles are of equal magnitude but point in opposite directions, causing them to cancel each other out and resulting in a net dipole moment of zero.[5] For a molecule to possess a net dipole moment, an asymmetrical arrangement of polar bonds is required.

The Molecular Architecture of this compound

The significant dipole moment of this compound is a direct consequence of its specific molecular structure. It consists of a benzene ring functionalized with a methoxy group (-OCH₃) and a nitro group (-NO₂) at para-positions (positions 1 and 4).[6][7]

Electronic Influence of Substituents

-

The Methoxy Group (-OCH₃): This group acts as a potent electron-donating group (EDG). While the highly electronegative oxygen atom withdraws electron density inductively (-I effect), its primary influence on the aromatic ring is through the resonance effect (+R). The lone pairs on the oxygen atom can be delocalized into the benzene ring's π-system, increasing electron density, particularly at the ortho and para positions.[8][9]

-

The Nitro Group (-NO₂): Conversely, the nitro group is a strong electron-withdrawing group (EWG). It deactivates the ring through both a strong inductive effect (-I) and a powerful resonance effect (-R), pulling electron density out of the aromatic system.[8]

The "Push-Pull" Synergy

The para-arrangement of the electron-donating methoxy group and the electron-withdrawing nitro group creates a highly polarized "push-pull" system. The methoxy group "pushes" electron density into the ring, and the nitro group "pulls" that density out and towards itself. This synergistic, unidirectional flow of electrons across the entire molecule leads to a substantial separation of charge, with a partial positive charge developing near the methoxy group and a significant partial negative charge localized on the nitro group.

The Role of Resonance in Charge Delocalization

Resonance theory is essential for accurately describing the electron distribution in this compound. The delocalization of electrons, represented by multiple resonance contributors, illustrates how the formal charges are distributed across the molecule, leading to its high polarity. The most significant resonance structures show the methoxy group's lone pair electrons moving into the ring and the π-electrons shifting onto the electronegative oxygen atoms of the nitro group.[10][11]

Caption: Logical flow of electron delocalization in this compound.

This charge-separated quinoid-like resonance structure (Structure IV) is a major contributor to the overall resonance hybrid, explaining the molecule's large ground-state dipole moment.

Quantitative Analysis of the Dipole Moment

The synergistic electronic effects in this compound result in a dipole moment that is notably larger than that of monosubstituted benzenes.

| Compound | Dipole Moment (Debye, D) | Rationale |

| Nitrobenzene | 3.99 D[8] | Strong electron-withdrawing effect of the -NO₂ group. |

| Anisole | ~1.3 D | Modest dipole from the C-O-C ether linkage. |

| This compound | 4.92 D [8] | Synergistic "push-pull" effect of -OCH₃ and -NO₂ groups amplifying charge separation.[8] |

The experimental value of 4.92 D is a testament to the powerful charge transfer occurring across the molecule, enhanced by the electron-donating methoxy group.[8]

Methodologies for Dipole Moment Determination

Both experimental and computational methods are employed to determine the dipole moment of molecules like this compound. Each approach provides valuable, complementary insights.

Experimental Protocol: Dielectric Constant Measurement

The most common experimental approach relies on measuring the dielectric constant (ε) of dilute solutions of the substance in a non-polar solvent.

-

Causality Behind Experimental Choices:

-

Non-Polar Solvent (e.g., Benzene, Dioxane): A non-polar solvent is chosen to minimize strong solute-solvent interactions (like hydrogen bonding) that could perturb the intrinsic dipole moment of the solute molecule. The primary interaction should be the alignment of the solute's dipoles with the external electric field.

-

Dilute Solutions: Measurements are taken at several low concentrations and extrapolated to infinite dilution. This is crucial to eliminate inaccuracies arising from solute-solute interactions.

-

Precise Temperature Control: The dielectric constant and density are temperature-dependent. Maintaining a constant temperature (e.g., 25.0 ± 0.1 °C) is essential for reproducibility and accuracy.

-

-

Step-by-Step Methodology (Higasi's Method):

-

Preparation: Prepare a series of five dilute solutions of this compound in a non-polar solvent (e.g., benzene) with precisely known weight fractions.

-

Instrumentation: Calibrate a high-precision Dielectric Constant Meter and a digital density meter using standard reference materials at the desired temperature.

-

Measurement: Measure the dielectric constant (ε) and density (d) of the pure solvent and each of the prepared solutions.

-

Calculation: The dipole moment (µ) can be calculated using the Guggenheim-Smyth equation or a similar model that relates the change in dielectric constant and refractive index with concentration.

-

Data Analysis: Plot the change in dielectric constant against the weight fraction of the solute. The slope of this line is used in the final calculation. A linear plot serves as a self-validating check for the quality of the data and the absence of complicating factors like molecular association.

-

Caption: Experimental workflow for dipole moment determination.

Computational Protocol: Density Functional Theory (DFT)

Quantum chemical calculations provide a powerful theoretical means to predict the dipole moment.

-

Causality Behind Computational Choices:

-

Method (DFT): Density Functional Theory offers an excellent balance between computational cost and accuracy for molecules of this size, making it a standard choice for geometry optimization and electronic property calculations.

-

Functional/Basis Set (e.g., B3LYP/6-311G(d,p)): The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical. This combination is widely used and has been shown to provide reliable results for the electronic properties of organic molecules. The basis set includes polarization (d,p) functions, which are essential for accurately describing the non-uniform distribution of electron charge in polar molecules.

-

-

Step-by-Step Workflow:

-

Molecular Input: Construct the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization calculation (e.g., using DFT with the B3LYP functional and 6-311G(d,p) basis set). This step finds the lowest energy (most stable) conformation of the molecule.

-

Self-Validation (Frequency Analysis): After optimization, perform a frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the electronic properties, including the dipole moment components (µx, µy, µz) and the total magnitude.

-

Output Analysis: Extract the dipole moment vector and magnitude from the output file.

-

Caption: Computational workflow for DFT-based dipole moment calculation.

Influence of the Molecular Environment: Solvatochromism

The dipole moment of a molecule can be influenced by its surrounding environment, a phenomenon readily observed through solvatochromism. Solvatochromism is the change in the position of a molecule's UV-Visible absorption band as the polarity of the solvent is changed.[12][13]

Molecules with a large change in dipole moment between their ground state (µg) and excited state (µe) are particularly sensitive to solvent polarity. This compound is a classic example and is often used as a probe to characterize the polarity of solvents and complex solvent mixtures.[14][15] In polar solvents, the ground state of this compound is stabilized, and the excited state is often stabilized to an even greater extent, leading to shifts in its absorption spectrum that can be correlated with solvent polarity scales.

Conclusion

The dipole moment of this compound is a defining feature of its molecular identity, quantified at a significant 4.92 D. This large value is not merely an academic curiosity; it is a direct result of the molecule's "push-pull" electronic architecture, where the synergistic interplay between an electron-donating methoxy group and an electron-withdrawing nitro group, facilitated by resonance, creates a profound and permanent charge separation. Understanding this property is crucial for professionals in drug development, where molecular polarity governs solubility, membrane permeability, and drug-receptor interactions, and in materials science for the design of non-linear optical materials. The robust experimental and computational protocols detailed herein provide a validated framework for the continued investigation and application of such polarized molecules.

References

-

Patil, M. K., Kotresh, M. G., Tilakraj, T. S., & Inamdar, S. R. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7485, this compound. PubChem. [Link]

-

Filo. (2024, May 19). Explain why the dipole moment of 4-chloronitrobenzene (2.69D) is less than that of nitrobenzene (3.99D), and the dipole moment of p-nitroanisole (1-methoxy-4-nitrobenzene, 4.92D) is greater than that of nitrobenzene. Filo. [Link]

-

NIST. (2021). Benzene, 1-methoxy-4-nitro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Laurence, C., et al. (1994). Polarity and basicity of solvents. Part 1. A thermosolvatochromic comparison method. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

TMP Chem. (2020, September 4). VSEPR Vector Addition and Dipole Moment. YouTube. [Link]

-

The Organic Chemistry Tutor. (2021, April 30). Draw the Resonance Structures of p-nitroaniline. YouTube. [Link]

-

Shirali, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry. [Link]

-

ResearchGate. (n.d.). Calculated and experimental dipole moments l(Debyes) of the ONP, MNP and PNP isomers. ResearchGate. [Link]

-

BYJU'S. (n.d.). Electronegativity Chart and The Periodic Table. BYJU'S. [Link]

-

ResearchGate. (2024). (PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. ResearchGate. [Link]

-

Martins, F. B., et al. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. Molecules. [Link]

-

Vedantu. (n.d.). Electronegativity Chart: Values, Trends & Table Explained. Vedantu. [Link]

-

The Organic Chemistry Tutor. (2017, October 22). Electronegativity, Basic Introduction, Periodic Trends. YouTube. [Link]

-

Chemistry Stack Exchange. (2020, June 8). Resonance of lone pair of nitrogen in 4-nitroaniline and piperidin-2-one. Chemistry Stack Exchange. [Link]

-

Chegg. (2020, July 27). Draw the four major resonance structures of the sigma complex intermediate in the reaction of anisole with HNO3/H2SO4 to yield p-nitroanisole. Chegg. [Link]

-

Biology LibreTexts. (2019, April 27). 3.1: Electronegativity. Biology LibreTexts. [Link]

-

Pharm Tech. (2021, May 1). How to draw resonance structures for Anisole. YouTube. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Electronegativity Chart: Values, Trends & Table Explained [vedantu.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. This compound | C7H7NO3 | CID 7485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-methoxy-4-nitro- [webbook.nist.gov]

- 8. Explain why the dipole moment of 4 -chloronitrobenzene ( 2.69 \mathrm{D} .. [askfilo.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. chegg.com [chegg.com]

- 12. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments | European Journal of Chemistry [eurjchem.com]

- 13. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polarity and basicity of solvents. Part 1. A thermosolvatochromic comparison method - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of 4-Nitroanisole

Comparative Protocols: Classical Alkoxide vs. Phase Transfer Catalysis

Executive Summary

This application note details the synthesis of 4-Nitroanisole (PNA) from p-nitrochlorobenzene (PNCB). PNA is a critical intermediate in the manufacturing of p-anisidine and various pharmaceutical dyes. While the classical methoxylation using sodium methoxide (

-

Method A (Classical): Homogeneous substitution using anhydrous

. -

Method B (Optimized): Phase-Transfer Catalysis (PTC) using

, reducing cost and solvent waste.

Key Performance Indicators (KPIs):

-

Target Yield: >95% (Method B)

-

Purity: >99% (HPLC/GC)

-

Critical Parameter: Water content control (Method A) and Agitation speed (Method B).

Mechanistic Insight: The Pathway

The conversion of PNCB to PNA proceeds via a Nucleophilic Aromatic Substitution (

The Reaction Pathway:

-

Attack: The methoxide ion (

) attacks the ipso-carbon. -

Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer Complex) forms.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion (

).

Figure 1: Reaction Mechanism & Kinetics

Caption: The

Critical Process Parameters (CPP)

| Parameter | Method A (Classical) | Method B (PTC) | Impact on Quality/Yield |

| Reagent | Sodium Methoxide ( | ||

| Solvent | Anhydrous Methanol | Toluene/Methanol | Method A requires dry solvent to prevent hydrolysis to p-nitrophenol. |

| Catalyst | None | TBAB or PEG-400 | PTC is essential in Method B to shuttle |

| Temperature | Reflux ( | Higher temp in PTC overcomes interfacial resistance. | |

| Agitation | Standard Stirring | High Shear (>400 RPM) | Crucial: Method B is mass-transfer limited. |

Experimental Protocols

Method A: Classical Methoxylation (Anhydrous)

Best for: Small-scale, high-purity synthesis where reagent cost is not the primary constraint.

Reagents:

-

p-Nitrochlorobenzene (15.7 g, 0.1 mol)

-

Sodium Methoxide (25% wt solution in MeOH, 24 mL) or solid (5.9 g, 0.11 mol)

-

Methanol, Anhydrous (50 mL)

Protocol:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, drying tube (

), and magnetic stir bar. -

Dissolution: Charge the flask with Methanol and Sodium Methoxide. Stir until homogeneous.

-

Addition: Add p-Nitrochlorobenzene (PNCB) slowly. The reaction is slightly exothermic; monitor temperature.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:4). PNCB (

) should disappear; PNA (

-

-

Quench: Cool to room temperature. Pour the mixture into 200 mL of ice-cold water to precipitate the product.

-

Workup: Filter the solid precipitate. Wash with cold water (

) to remove NaCl and excess base. -

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

Method B: Phase-Transfer Catalysis (Recommended)

Best for: Scalable, "Green" chemistry, and cost-reduction. Uses aqueous NaOH instead of alkoxides.

Reagents:

-

p-Nitrochlorobenzene (15.7 g, 0.1 mol)

-

Sodium Hydroxide (beads/flakes, 6.0 g, 0.15 mol)

-

Methanol (12 mL, 0.3 mol)

-

Toluene (40 mL) – Optional, can run neat if liquid at T

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (1.0 g, ~3 mol%)

Protocol:

-

Biphasic Setup: In a reactor, dissolve PNCB in Toluene (or use molten PNCB if scaling up). Add Methanol.

-

Catalyst Addition: Add TBAB and solid NaOH.

-

Note: Solid-Liquid PTC (S-L PTC) is often faster than Liquid-Liquid here because it minimizes water content, suppressing the side reaction to p-nitrophenol.

-

-

Reaction: Heat to

. -

Agitation (Critical): Set stirring to maximum stable RPM. The reaction rate depends on the surface area between the solid base/methanol and the organic phase.

-

Duration: Run for 8–10 hours.

-

Separation:

-

Cool to

. Filter off the inorganic salts ( -

Distill off the solvent (Toluene/Methanol) for recovery.

-

-

Isolation: The residue is molten PNA. Pour into cold water to granulate or crystallize from ethanol.

Figure 2: Experimental Workflow (PTC Method)

Caption: Optimized workflow for Phase Transfer Catalysis (Method B). Note the solvent recycling step.

Analytical Validation

Ensure product identity and purity using the following specifications.

| Test | Acceptance Criteria | Notes |

| Appearance | Pale yellow/beige crystalline solid | Darkening indicates oxidation or phenol impurities. |

| Melting Point | Sharp range indicates high purity. | |

| Solvent: | ||

| GC-MS | M+ peak at m/z 153 | Major fragments: 123 ( |

Safety & Handling (HSE)

-

Toxicity: this compound is a suspected carcinogen (Group 2B). Handle in a fume hood.

-

Runaway Risk: The nitration of chlorobenzene (precursor step) is explosive. However, the methoxylation described here is exothermic. In Method A, adding PNCB too fast to hot methoxide can cause solvent boiling.

-

Waste: Aqueous waste from Method A contains high pH and phenols. Neutralize before disposal. Method B produces solid salt waste which is easier to handle.

References

-

Mechanism & Kinetics

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

-

Phase Transfer Catalysis

-

Yadav, G. D., & Lande, S. V. (2005). Synthesis of p-nitroanisole from p-chloronitrobenzene and solid sodium methoxide by using tetrabutylammonium bromide as a catalyst under solid−liquid phase-transfer catalysis. ResearchGate. Retrieved from [Link]

-

-

Classical Synthesis

-

Reverdin, F. (1928). 3,5-Dinitroanisole. Organic Syntheses, Coll. Vol. 1, p.219 (Analogous procedure for nitroanisoles). Retrieved from [Link]

-

- Safety D

Application Note: 4-Nitroanisole as a Strategic Scaffold in Agrochemical Synthesis

[1]

Abstract